molecular formula C19H17ClN2O2 B11600408 Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate

Cat. No.: B11600408
M. Wt: 340.8 g/mol
InChI Key: LOVFRIJHSZOQMJ-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate is a chemical compound with the following structure:

Structure: C20H16ClNO2\text{Structure: } \text{C}_{20}\text{H}_{16}\text{ClNO}_2 Structure: C20​H16​ClNO2​

It belongs to the quinoline class of compounds and contains a quinoline ring system substituted with an ethyl ester group, a 4-chloroaniline moiety, and a methyl group. Quinolines are widely studied due to their diverse biological activities and synthetic versatility .

Preparation Methods

Synthetic Routes::

    Cyclization Reaction:

Industrial Production::
  • While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the methods mentioned above.

Chemical Reactions Analysis

Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate undergoes various reactions:

    Oxidation: It can be oxidized to form quinoline-3-carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The benzylic position can undergo nucleophilic substitution reactions.

Scientific Research Applications

    Medicine: Quinoline derivatives exhibit antimalarial, antitumor, and anti-inflammatory properties. Researchers explore their potential as drug candidates.

    Chemistry: Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate serves as a building block for more complex quinoline-based molecules.

    Biology: Quinolines may have bioactive effects on cellular processes.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, affecting cellular pathways.

Comparison with Similar Compounds

  • Ethyl 4-[(4-chlorophenyl)amino]-8-methylquinoline-3-carboxylate shares structural features with other quinoline derivatives, but its unique substitution pattern sets it apart.

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 4-(4-chloroanilino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-19(23)16-11-21-17-12(2)5-4-6-15(17)18(16)22-14-9-7-13(20)8-10-14/h4-11H,3H2,1-2H3,(H,21,22)

InChI Key

LOVFRIJHSZOQMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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